5-(tert-Butyl)-1H-indole-3-carbonitrile chemical structure properties
5-(tert-Butyl)-1H-indole-3-carbonitrile chemical structure properties
High-Purity Scaffold for Kinase Inhibitor & GPCR Ligand Discovery
Executive Summary & Structural Rationale
5-(tert-Butyl)-1H-indole-3-carbonitrile (C₁₃H₁₄N₂) represents a critical scaffold in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., TRK, EGFR) and serotonin receptor modulators.
This molecule integrates two strategic structural modifications onto the indole core:
-
C5-tert-Butyl Group: A bulky, lipophilic moiety that enhances hydrophobic interactions within enzyme binding pockets (e.g., the ATP-binding gatekeeper region) and improves metabolic stability by blocking C5-hydroxylation.
-
C3-Carbonitrile (Cyano) Group: A non-classical bioisostere of the carbonyl group. It acts as a compact hydrogen bond acceptor, increases the acidity of the indole N-H (pKa modulation), and resists oxidative metabolism compared to corresponding aldehydes or alcohols.
Physicochemical Property Profile
Data synthesized from structural fragment analysis and analogous indole derivatives.
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₃H₁₄N₂ | -- |
| Molecular Weight | 198.27 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| CAS Registry | Derivative of 5457-28-3 (Parent) | Custom synthesis often required. |
| Predicted LogP | 3.6 – 3.9 | High lipophilicity due to t-butyl group; requires formulation optimization (e.g., DMSO/PEG). |
| H-Bond Donors | 1 (Indole N-H) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 1 (Nitrile N) | Interactions with Ser/Thr residues or water networks. |
| Topological Polar Surface Area (TPSA) | ~39.6 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Indole NH) | ~15.5 (Predicted) | The electron-withdrawing C3-CN slightly increases acidity vs. parent indole. |
| Melting Point | 185 – 190 °C (Est.) | High crystallinity indicates stable solid-state properties. |
Structural Analysis & Electronic Effects
The placement of the tert-butyl and nitrile groups creates a unique "push-pull" electronic system, though the steric effect of the tert-butyl group dominates the pharmacological profile.
Electronic Distribution Diagram (Graphviz)
The following diagram illustrates the electronic and steric influences on the indole core.
Figure 1: Structure-Activity Relationship (SAR) map detailing the electronic and steric contributions of substituents to target binding.
Validated Synthetic Protocol
While direct cyanation is possible, the most reliable, high-yield pathway for research scale (1–10g) involves a Vilsmeier-Haack formylation followed by oxime dehydration . This method avoids the use of highly toxic cyanogen halides.
Pathway Overview
-
Precursor: 5-(tert-Butyl)-1H-indole.
-
Intermediate: 5-(tert-Butyl)-1H-indole-3-carboxaldehyde.
-
Product: 5-(tert-Butyl)-1H-indole-3-carbonitrile.
Step-by-Step Methodology
Step 1: Vilsmeier-Haack Formylation
-
Reagents: Phosphorus oxychloride (
), Dimethylformamide (DMF). -
Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.
-
Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C.
-
Activation: Add
(1.2 eq) dropwise. Stir for 30 min to generate the Vilsmeier salt (chloroiminium ion). -
Addition: Dissolve 5-(tert-butyl)-1H-indole (1.0 eq) in minimal DMF and add dropwise to the salt mixture.
-
Reaction: Warm to room temperature, then heat to 40°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4).
-
Hydrolysis: Pour the reaction mixture into ice-water containing sodium acetate (to buffer pH ~8). The aldehyde will precipitate.
-
Isolation: Filter the solid, wash with water, and dry.
-
Checkpoint: 1H NMR should show a distinct aldehyde proton singlet at ~9.9 ppm.
-
Step 2: One-Pot Oxime Formation & Dehydration
-
Reagents: Hydroxylamine hydrochloride (
), Acetic Anhydride ( ) or Thionyl Chloride ( ).
-
Oxime Formation: Suspend the aldehyde from Step 1 in ethanol. Add
(1.5 eq) and Pyridine (1.5 eq). Reflux for 1 hour. -
Dehydration: Remove solvent. Redissolve the crude oxime in Acetic Anhydride (excess) and reflux for 2 hours.
-
Note: For milder conditions, use
in DCM at 0°C.
-
-
Work-up: Quench with ice water. Neutralize with
.[1] Extract with Ethyl Acetate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).
Synthetic Workflow Diagram (Graphviz)
Figure 2: Step-wise synthetic pathway transforming the indole precursor to the carbonitrile target.
Biological Applications & Mechanism of Action[2]
Kinase Inhibition (TRK/EGFR)
Indole-3-carbonitriles are privileged scaffolds in the design of Tropomyosin Receptor Kinase (TRK) inhibitors. The 5-tert-butyl group is critical for selectivity:
-
Selectivity Filter: The bulky tert-butyl group occupies the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region), inducing selectivity against kinases with smaller pockets.
-
Binding Mode: The nitrile nitrogen forms a hydrogen bond with the backbone NH of the hinge region (e.g., Met residue in TRK), mimicking the interaction of the adenine ring of ATP.
Serotonin (5-HT) Receptor Modulation
The 5-substituted indole core mimics serotonin. The nitrile group reduces the basicity of the system, potentially altering the blood-brain barrier (BBB) penetration and receptor subtype selectivity (e.g., 5-HT2A vs 5-HT2C).
Safety & Handling Protocol
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Cyanide Precaution: While the nitrile group is covalently bonded and stable, avoid strong acids or metabolic conditions that could theoretically release HCN, although this is rare for aryl nitriles.
-
-
Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
-
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. European Journal of Medicinal Chemistry, 2025.[4]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2010.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024. [5]
-
PubChem Compound Summary for CID 28504 (3-Formyl-1H-indole-5-carbonitrile - Analogous Structure). National Center for Biotechnology Information.
Sources
- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | 192189-10-9 [sigmaaldrich.cn]
- 3. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
